molecular formula C7H7N3O B2968428 2-{2H,3H-pyrazolo[3,2-b][1,3]oxazol-6-yl}acetonitrile CAS No. 1934451-08-7

2-{2H,3H-pyrazolo[3,2-b][1,3]oxazol-6-yl}acetonitrile

Cat. No.: B2968428
CAS No.: 1934451-08-7
M. Wt: 149.153
InChI Key: YEQRWIUMLCVGSA-UHFFFAOYSA-N
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Description

2-{2H,3H-pyrazolo[3,2-b][1,3]oxazol-6-yl}acetonitrile is a heterocyclic compound that contains both pyrazole and oxazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2H,3H-pyrazolo[3,2-b][1,3]oxazol-6-yl}acetonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a pyrazole derivative with an oxazole precursor in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethyl sulfoxide (DMSO) or acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and optimization techniques can further enhance the efficiency of the industrial synthesis .

Chemical Reactions Analysis

Types of Reactions

2-{2H,3H-pyrazolo[3,2-b][1,3]oxazol-6-yl}acetonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted products depending on the nucleophile used .

Scientific Research Applications

2-{2H,3H-pyrazolo[3,2-b][1,3]oxazol-6-yl}acetonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{2H,3H-pyrazolo[3,2-b][1,3]oxazol-6-yl}acetonitrile involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. For example, it could inhibit certain enzymes involved in disease processes, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{2H,3H-pyrazolo[3,2-b][1,3]oxazol-6-yl}acetonitrile is unique due to its specific arrangement of the pyrazole and oxazole rings, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-(2,3-dihydropyrazolo[5,1-b][1,3]oxazol-6-yl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O/c8-2-1-6-5-7-10(9-6)3-4-11-7/h5H,1,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEQRWIUMLCVGSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC(=NN21)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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